4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione
Overview
Description
4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione is a chemical compound that belongs to the class of thiomorpholine derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to a thiomorpholine ring, which is further substituted with two carbonyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s structurally similar compound, dichlorobenzyl alcohol, is known to have a broad spectrum of action against bacteria and viruses associated with mouth and throat infections .
Mode of Action
Dichlorobenzyl alcohol, a structurally similar compound, is thought to work by denaturing external proteins and rearranging the tertiary structure proteins . It’s also suggested that it might reduce sodium channel blockade, contributing to its local anesthetic action .
Biochemical Pathways
The structurally similar compound, dichlorobenzyl alcohol, is known to have antiseptic properties, suggesting it may interfere with microbial metabolic processes .
Pharmacokinetics
The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Result of Action
Dichlorobenzyl alcohol, a structurally similar compound, is known to provide symptomatic relief of acute sore throat and postoperative sore throat .
Action Environment
It’s worth noting that the efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione typically involves the reaction of 2,4-dichlorobenzyl chloride with thiomorpholine-3,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted thiomorpholinedione derivatives.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with similar structural features but different functional groups.
Thiomorpholine derivatives: Other compounds in this class with varying substitutions on the thiomorpholine ring.
Uniqueness
4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione is unique due to the presence of both the dichlorobenzyl group and the thiomorpholine-3,5-dione structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-17-6-11(14)16/h1-3H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGWBIOXTHPDBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331909 | |
Record name | 4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666749 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338953-59-6 | |
Record name | 4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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